molecular formula C24H21N3O B6094750 2-(4-ethylphenyl)-6-methyl-N-(pyridin-2-yl)quinoline-4-carboxamide

2-(4-ethylphenyl)-6-methyl-N-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B6094750
M. Wt: 367.4 g/mol
InChI Key: YMZQAZVYYFKBGM-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(4-ethylphenyl)-6-methyl-N-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-6-methyl-N-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA gyrase and type IV topoisomerase. By promoting the cleavage of these enzymes, the compound inhibits DNA synthesis, leading to bacterial cell death . This mechanism is similar to other quinoline derivatives, which are known to exhibit significant antimicrobial activity .

Comparison with Similar Compounds

Similar compounds to 2-(4-ethylphenyl)-6-methyl-N-(pyridin-2-yl)quinoline-4-carboxamide include other quinoline derivatives such as 4-((2-(2-hydroxyphenyl)quinolin-3-yl)methylamino)-3-nitro-5-sulfamoylbenzoic acid and 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) . These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4-ethylphenyl)-6-methyl-N-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-3-17-8-10-18(11-9-17)22-15-20(19-14-16(2)7-12-21(19)26-22)24(28)27-23-6-4-5-13-25-23/h4-15H,3H2,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZQAZVYYFKBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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